2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse chemical properties and applications in various fields of research.
Vorbereitungsmethoden
The synthesis of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves multiple steps, typically starting with the formation of the bicyclo[3.3.1]nonane core. This can be achieved through multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
2’,2’-Dibromospiro[bicyclo[3.3.1]nonane-3,1’-cyclopropan]-7-one can be compared with other bicyclo[3.3.1]nonane derivatives, such as:
Bicyclo[3.3.1]nonane-2,6-dione: This compound has a similar core structure but lacks the bromine atoms, resulting in different chemical properties and reactivity.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: This derivative contains nitrogen atoms, which significantly alter its chemical behavior and applications.
The uniqueness of 2’,2’-Dibromospiro[bicyclo[33
Eigenschaften
105826-15-1 | |
Molekularformel |
C11H14Br2O |
Molekulargewicht |
322.04 g/mol |
IUPAC-Name |
1',1'-dibromospiro[bicyclo[3.3.1]nonane-7,2'-cyclopropane]-3-one |
InChI |
InChI=1S/C11H14Br2O/c12-11(13)6-10(11)4-7-1-8(5-10)3-9(14)2-7/h7-8H,1-6H2 |
InChI-Schlüssel |
CKXHOEYXZJYQDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(=O)CC1CC3(C2)CC3(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.